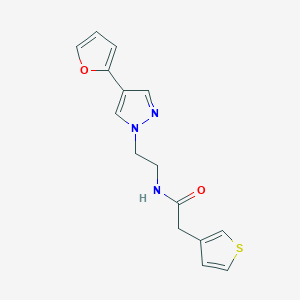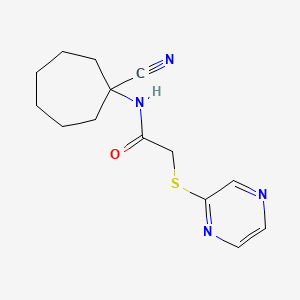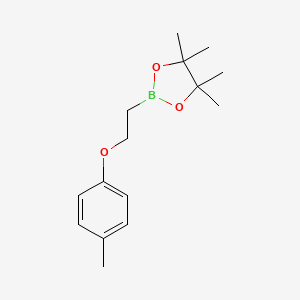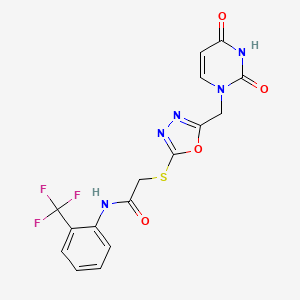![molecular formula C8H16ClNO2 B2378315 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride CAS No. 2460755-85-3](/img/structure/B2378315.png)
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2460755-85-3 . It has a molecular weight of 193.67 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2.ClH/c1-10-6-8-3-2-7 (9,4-8)5-11-8;/h2-6,9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis Techniques
- 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride is involved in various chemical reactions, including the Demjanov and Tiffeneau-Demjanov ring enlargements. These reactions are used for stereo- and regioselective additions to soft electrophiles, contributing significantly to the field of organic chemistry and synthesis techniques (Fattori, Henry, & Vogel, 1993).
Improved Synthesis Methods
- The compound has been a subject of research focusing on improved synthesis methods. For example, an efficient method for its synthesis from trans-4-hydroxy-l-proline was developed, highlighting advancements in the preparation of this chemical (Zhang, Li, Lin, & Huang, 2014).
Application in Antiviral Research
- Research on derivatives of this compound includes their use in synthesizing new 1′-homocarbanucleoside analogs. These analogs, featuring a substituted bicyclo[2.2.1]heptane skeleton, have been studied for their potential antiviral properties against HSV-1, demonstrating the compound's relevance in medicinal chemistry (Tănase et al., 2019).
Polyfunctionalized Heptane Building Blocks
- The compound has been utilized in new methodologies to prepare polyfunctionalized heptane building blocks with multiple stereocenters. Such methodologies are essential in complex organic synthesis, like in the preparation of Ionomycin subunits (Montaña, García, & Grima, 1999).
Muscarinic Activities
- In the field of medicinal chemistry, the compound and its derivatives have been investigated for their receptor-binding affinity and efficacy as muscarinic ligands. This indicates its potential application in developing drugs targeting the muscarinic receptors (Macleod et al., 1990).
Catalysis Research
- The compound has also been a subject of research in catalysis, particularly in studies involving rhodium complexes. Such studies are pivotal in understanding catalytic reactions and developing new catalytic processes (Hung-Low et al., 2005).
Anticancer Activity
- Research into the compound's derivatives includes their synthesis and evaluation for anticancer activity. This highlights its potential use in designing new therapeutic agents (Pachuta-Stec & Szuster‐Ciesielska, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
The primary targets of 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride are currently unknown
Biochemical Pathways
The biochemical pathways affected by 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride are currently unknown . Understanding the affected pathways and their downstream effects requires further investigation.
Eigenschaften
IUPAC Name |
1-(methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-6-8-3-2-7(9,4-8)5-11-8;/h2-6,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLLMFGIVGZRMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCC(C1)(CO2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(4-hydroxyphenyl)carbonylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2378236.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide](/img/structure/B2378239.png)
![N-(3-Propan-2-yloxypropyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2378240.png)
![N-(4-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2378242.png)
![(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B2378244.png)



![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2378254.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2378255.png)